(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include a difluoromethylene group attached to the pyrrolidine ring. The presence of fluorine atoms can significantly alter the chemical and biological properties of the molecule, making it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reactions, which can be catalyzed by transition metals such as copper . The reaction conditions often include the use of difluoromethylating agents and appropriate solvents to facilitate the incorporation of the difluoromethylene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The difluoromethylene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: This compound also contains a difluoromethylene group and is used in similar synthetic applications.
Fluorinated pyridines: These compounds share the presence of fluorine atoms and exhibit similar chemical and biological properties.
Uniqueness
(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid is unique due to its specific structural configuration and the presence of the difluoromethylene group attached to the pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H7F2NO2 |
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Molecular Weight |
163.12 g/mol |
IUPAC Name |
(2S)-4-(difluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7F2NO2/c7-5(8)3-1-4(6(10)11)9-2-3/h4,9H,1-2H2,(H,10,11)/t4-/m0/s1 |
InChI Key |
FUIVWQOWHXMFSP-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](NCC1=C(F)F)C(=O)O |
Canonical SMILES |
C1C(NCC1=C(F)F)C(=O)O |
Origin of Product |
United States |
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